molecular formula C10H6F3N5 B11487245 {5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetonitrile

{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetonitrile

Cat. No.: B11487245
M. Wt: 253.18 g/mol
InChI Key: PUBHSHQPYGPKSO-UHFFFAOYSA-N
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Description

2-{5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETONITRILE is a complex organic compound featuring a trifluoromethyl group, a phenyl ring, and a tetrazole ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of compounds, making it a valuable component in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETONITRILE typically involves the trifluoromethylation of a phenyl ring followed by the formation of a tetrazole ring. One common method includes the radical trifluoromethylation of carbon-centered intermediates . The reaction conditions often involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under radical initiation conditions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize scalable reaction conditions and catalysts to facilitate the trifluoromethylation and subsequent tetrazole formation .

Chemical Reactions Analysis

Types of Reactions

2-{5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETONITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce various substituted tetrazoles .

Mechanism of Action

The mechanism of action of 2-{5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETONITRILE involves its interaction with molecular targets through its trifluoromethyl and tetrazole groups. These interactions can modulate various biochemical pathways, leading to specific biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETONITRILE is unique due to the combination of its trifluoromethyl group and tetrazole ring, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications .

Properties

Molecular Formula

C10H6F3N5

Molecular Weight

253.18 g/mol

IUPAC Name

2-[5-[4-(trifluoromethyl)phenyl]tetrazol-2-yl]acetonitrile

InChI

InChI=1S/C10H6F3N5/c11-10(12,13)8-3-1-7(2-4-8)9-15-17-18(16-9)6-5-14/h1-4H,6H2

InChI Key

PUBHSHQPYGPKSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(N=N2)CC#N)C(F)(F)F

Origin of Product

United States

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